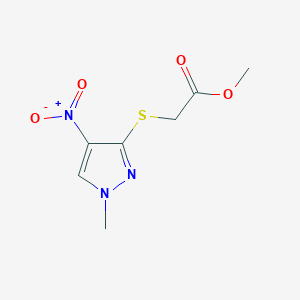![molecular formula C9H18N2O2 B2936221 2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethanamine CAS No. 259180-76-2](/img/structure/B2936221.png)
2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethanamine
概要
説明
“2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethanamine” is a chemical compound with the CAS Number: 259180-76-2 . It has a molecular weight of 186.25 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for the compound is1S/C9H18N2O2/c10-3-6-11-4-1-9(2-5-11)12-7-8-13-9/h1-8,10H2 . This code provides a unique representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
The compound is a liquid . The density of the compound is 1.117 g/mL at 20 °C .作用機序
The mechanism of action of 2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethanamine is not fully understood, but it is believed to interact with various receptors and enzymes in the body. This compound has been shown to have an affinity for certain neurotransmitter receptors, such as the serotonin receptor, which may explain its potential use in neuroscience research.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter levels, the inhibition of certain enzymes, and the activation of certain receptors. These effects may be responsible for the potential therapeutic benefits of this compound in various research applications.
実験室実験の利点と制限
One advantage of using 2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethanamine in lab experiments is its unique chemical structure, which makes it a useful tool for investigating specific biological processes. However, one limitation is the lack of information on its long-term effects and potential side effects, which may limit its use in certain research applications.
将来の方向性
There are several future directions for research on 2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethanamine, including the investigation of its potential as a drug target for the treatment of various diseases, the development of new synthetic methods for its production, and the exploration of its potential use in other research fields, such as materials science and nanotechnology. Further research is needed to fully understand the potential of this compound and its applications in various scientific fields.
科学的研究の応用
2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethanamine has shown promising results in various scientific research applications, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been studied for its potential use as a tool to investigate the role of neurotransmitters in the brain. In pharmacology, this compound has been investigated for its potential as a drug target for the treatment of various diseases. In medicinal chemistry, this compound has been studied for its potential use in the development of new drugs.
Safety and Hazards
The compound is classified as an irritant . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
特性
IUPAC Name |
2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c10-3-6-11-4-1-9(2-5-11)12-7-8-13-9/h1-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMIEHWSRRZZFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(8-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B2936139.png)
![N-[(4-Morpholin-4-yloxan-4-yl)methyl]but-2-ynamide](/img/structure/B2936140.png)
![N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2936141.png)
![7-[(2-Chlorophenyl)methyl]-8-[4-(furan-2-carbonyl)piperazin-1-yl]-3-methylpurine-2,6-dione](/img/structure/B2936142.png)


![N-(3-chloro-4-methylphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2936148.png)



![2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-4-methoxypyrimidine](/img/structure/B2936155.png)
![3-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2936157.png)


